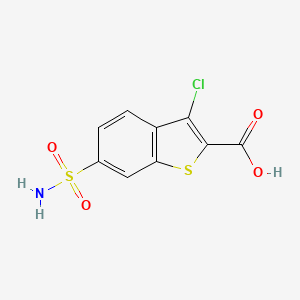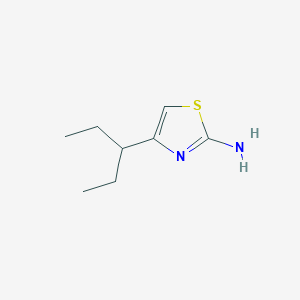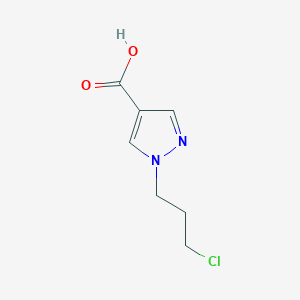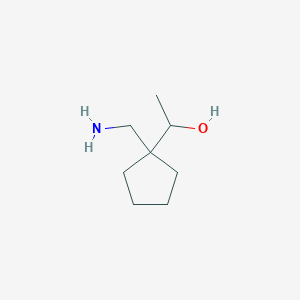
1-(1-(Aminomethyl)cyclopentyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Aminomethyl)cyclopentyl)ethanol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is characterized by the presence of an aminomethyl group attached to a cyclopentyl ring, which is further connected to an ethanol moiety. This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Aminomethyl)cyclopentyl)ethanol typically involves the reaction of cyclopentylmethanol with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. standard organic synthesis techniques involving the use of appropriate reagents and catalysts can be scaled up for larger production if necessary.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(Aminomethyl)cyclopentyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
1-(1-(Aminomethyl)cyclopentyl)ethanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-(Aminomethyl)cyclopentyl)ethanol involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The ethanol moiety can also participate in hydrophobic interactions, further modulating its effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: Similar in structure but lacks the aminomethyl group.
Cyclopentylamine: Contains the aminomethyl group but lacks the ethanol moiety.
1-Cyclopentylethanone: Contains a ketone group instead of the hydroxyl group.
Uniqueness
1-(1-(Aminomethyl)cyclopentyl)ethanol is unique due to the presence of both the aminomethyl and ethanol groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
1-[1-(aminomethyl)cyclopentyl]ethanol |
InChI |
InChI=1S/C8H17NO/c1-7(10)8(6-9)4-2-3-5-8/h7,10H,2-6,9H2,1H3 |
Clave InChI |
DPZHJXXADFRLJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CCCC1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)

![N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13178110.png)
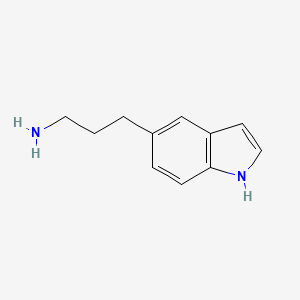
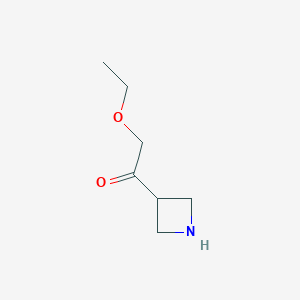
![1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13178147.png)
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13178153.png)
